N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)16(21)18-15-13-9-22-10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDGJHNBHORRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in the industrial production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its thieno[3,4-c]pyrazole framework, which distinguishes it from other pyrazole-based benzamides. Below is a comparison with structurally related compounds from the literature:
Functional Differences
Heterocyclic Core: The target compound’s thieno[3,4-c]pyrazole core integrates a sulfur-containing thiophene ring fused with pyrazole, enhancing electronic diversity compared to simple pyrazole derivatives. This could improve binding affinity in kinase targets (e.g., tyrosine kinases) . Compounds like 10d-3-2 and 10d-4 use a standard pyrazole ring, limiting their π-π stacking interactions compared to the fused thieno-pyrazole system .
Physicochemical and Spectroscopic Data Comparison
Data for analogous compounds highlight trends in melting points, spectroscopy, and elemental analysis:
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a thienopyrazole derivative known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its unique molecular structure, which includes a thieno[3,4-c]pyrazole core and a tert-butyl substituent. It has garnered attention for its possible applications in treating various diseases, particularly cancer and infections.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : Approximately 346.4 g/mol
- IUPAC Name : this compound
The compound's structure contributes to its chemical properties and biological activity, making it an interesting subject for research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including:
- Candida albicans
- Escherichia coli
The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial proliferation, suggesting its potential as a therapeutic agent against infections .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cells. Key findings include:
- Cell Lines Tested : Various cancer cell lines were subjected to both 2D and 3D culture assays.
- IC50 Values : The compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating significant antiproliferative effects .
These results suggest that this compound may serve as a promising candidate for developing new anticancer drugs.
The biological activity of this compound is largely attributed to its ability to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction can lead to anti-inflammatory effects by modulating cytokine production in macrophages . Additionally, the compound's structural features allow it to bind effectively to molecular targets associated with cell growth and differentiation.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various thienopyrazole derivatives, this compound was found to exhibit superior activity against both Gram-positive and Gram-negative bacteria. The study employed broth microdilution methods according to CLSI guidelines.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 12 μg/mL |
Study 2: Antitumor Activity in Cell Cultures
A comprehensive analysis was conducted on the antitumor effects of this compound across multiple cancer cell lines:
| Cell Line | Assay Type | IC50 (μM) |
|---|---|---|
| A549 | 2D | 6.26 |
| HCC827 | 2D | 6.48 |
| NCI-H358 | 2D | 6.48 |
| A549 | 3D | 20.46 |
| HCC827 | 3D | 20.46 |
The results indicate that while the compound shows high efficacy in two-dimensional cultures, its effectiveness decreases in three-dimensional models, highlighting the complexity of tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
